5-chloro-2-(ethylsulfanyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide
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Overview
Description
This compound features a pyrimidine core substituted with a chloro group, an ethylsulfanyl group, and a carboxamide group linked to a tetrahydrobenzothiophene moiety
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents. For example:
5-chloro-2-ethylsulfanyl-benzothiazole: This compound shares the ethylsulfanyl and chloro groups but has a different core structure.
5-chloro-2-methyl-4-isothiazolin-3-one: This compound has a similar chloro group but differs in its overall structure and functional groups.
The uniqueness of 5-chloro-2-(ethylsulfanyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide lies in its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25ClN4O3S2 |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H25ClN4O3S2/c1-3-29-20-23-11-13(21)16(24-20)18(27)25-19-15(17(26)22-9-6-10-28-2)12-7-4-5-8-14(12)30-19/h11H,3-10H2,1-2H3,(H,22,26)(H,25,27) |
InChI Key |
WOXCNWFFIFEPNB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCCOC)Cl |
Origin of Product |
United States |
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